![molecular formula C12H13ClO2 B1345364 4-(3-Acetoxyphenyl)-2-chloro-1-butene CAS No. 890097-80-0](/img/structure/B1345364.png)
4-(3-Acetoxyphenyl)-2-chloro-1-butene
Overview
Description
4-(3-Acetoxyphenyl)-2-chloro-1-butene is an organic compound with a complex structure that includes an acetoxy group, a phenyl ring, and a chloro-substituted butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetoxyphenyl)-2-chloro-1-butene typically involves the reaction of 3-acetoxyphenyl derivatives with chloro-substituted butenes under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . The reaction conditions often include the use of a base, a palladium catalyst, and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetoxyphenyl)-2-chloro-1-butene undergoes various types of chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Acetoxyphenyl)-2-chloro-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving acetoxy and chloro groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Acetoxyphenyl)-2-chloro-1-butene involves its reactivity with various chemical reagents. The acetoxy group can undergo hydrolysis to form phenols, while the chloro group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electronic effects of the phenyl ring and the butene chain, which influence the reactivity of the functional groups.
Comparison with Similar Compounds
Similar Compounds
4-(3-Acetoxyphenyl)-1-butene: Lacks the chloro substitution, making it less reactive in certain substitution reactions.
4-(3-Acetoxyphenyl)-2-methyl-1-butene: Contains a methyl group instead of a chloro group, affecting its reactivity and applications.
Uniqueness
4-(3-Acetoxyphenyl)-2-chloro-1-butene is unique due to the presence of both an acetoxy group and a chloro-substituted butene chain. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.
Biological Activity
4-(3-Acetoxyphenyl)-2-chloro-1-butene is an organic compound notable for its structural versatility and potential biological activities. This compound, with the molecular formula C₁₂H₁₃ClO₂ and a molecular weight of 224.68 g/mol, features a phenyl ring substituted with an acetoxy group and a chloro group, linked to a butene chain. The presence of these functional groups allows for significant interactions within biological systems, making it relevant for pharmacological studies.
Chemical Structure
The chemical structure of this compound can be illustrated as follows:
The biological activity of this compound primarily involves its interactions with various enzymes and receptors:
- Enzyme Interactions : The compound acts as a substrate or inhibitor for enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, affecting cellular signaling pathways.
The dual presence of the acetoxy and chloro groups enhances its reactivity, which is crucial for its biological functions .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
- Antimicrobial Activity : It has been observed to exhibit antimicrobial effects, potentially making it useful in developing new antimicrobial agents.
- Enzyme Inhibition : Studies have shown that it inhibits various enzymes involved in detoxification processes, such as glutathione S-transferase (GST) enzymes .
Enzyme Inhibition Studies
A significant study demonstrated that this compound inhibits GST enzymes, suggesting its role in detoxification processes. The compound was found to form conjugates with glutathione, enhancing solubility and excretion from cells.
Anticancer Activity
Research has indicated potential anticancer properties of this compound. It has been studied in various cancer models, showing the ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies revealed that treatment with this compound resulted in significant reductions in cell viability in cancer cell lines .
Comparative Analysis with Similar Compounds
Compound Name | Key Differences |
---|---|
4-(3-Acetoxyphenyl)-1-butene | Lacks the chloro group; less reactive. |
4-(3-Hydroxyphenyl)-2-chloro-1-butene | Hydroxy group replaces acetoxy; alters reactivity. |
4-(3-Acetoxyphenyl)-2-bromo-1-butene | Bromo group instead of chloro; affects substitution reactivity. |
The unique combination of acetoxy and chloro groups in this compound allows it to engage in diverse biochemical pathways, enhancing its potential therapeutic applications.
Properties
IUPAC Name |
[3-(3-chlorobut-3-enyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-9(13)6-7-11-4-3-5-12(8-11)15-10(2)14/h3-5,8H,1,6-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVLKPREPCFLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641196 | |
Record name | 3-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-80-0 | |
Record name | Phenol, 3-(3-chloro-3-buten-1-yl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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